molecular formula C17H17N3O5S B2880820 (4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone CAS No. 1208805-68-8

(4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone

Cat. No. B2880820
CAS RN: 1208805-68-8
M. Wt: 375.4
InChI Key: HJOXSFKJSMUBGN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a nitrofuran group, a piperazine ring, and a cyclopropyl group attached to a methanone group. Nitrofuran compounds are often used in medicinal chemistry due to their wide range of biological activities . Piperazine rings are common in pharmaceuticals and have diverse biological activities. The cyclopropyl group is a common motif in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The piperazine ring is a saturated six-membered ring with two nitrogen atoms opposite each other. The cyclopropyl group is a three-membered carbon ring, which is known for its strain and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the nitrofuran group, the piperazine ring, and the cyclopropyl group. Nitrofurans can undergo reduction reactions, while piperazines can participate in a variety of reactions including alkylation, acylation, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and stability .

Scientific Research Applications

Anticancer and Antituberculosis Studies

Research has been conducted on derivatives such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone for their potential anticancer and antituberculosis activities. A series of these derivatives were synthesized and evaluated against human breast cancer cell lines and Mycobacterium tuberculosis. Some compounds exhibited significant antituberculosis and anticancer activities, highlighting the potential of these derivatives in therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antibacterial Activity

Another study synthesized triazole analogues of piperazine, which were evaluated for their antibacterial activity against several human pathogenic bacteria. Compounds with specific substituents on the piperazine ring showed significant inhibition of bacterial growth, suggesting their potential as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Antimicrobial Activities

Derivatives of 1,2,4-triazole have also been synthesized and assessed for their antimicrobial activities. Some of these compounds demonstrated good to moderate activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2010).

Antiviral Activities

Research into nitroimidazole derivatives, including those with piperazinyl groups, has explored their potential anti-HIV activity. These compounds were evaluated in cell-based assays for their effectiveness against HIV-1 and HIV-2, underscoring the potential for developing new antiviral therapeutics based on these chemical frameworks (Al-Masoudi et al., 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many nitrofuran derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it. Some nitrofuran derivatives have been associated with health risks .

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound and its potential uses in medicine or other fields. This could include testing its activity against various biological targets, optimizing its structure for improved activity or reduced side effects, and investigating its mechanism of action .

properties

IUPAC Name

[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c21-16(12-10-11(12)14-2-1-9-26-14)18-5-7-19(8-6-18)17(22)13-3-4-15(25-13)20(23)24/h1-4,9,11-12H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOXSFKJSMUBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone

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